ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Overview
Description
Ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate typically involves multiple steps:
Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving guanine derivatives.
Introduction of the piperidine moiety: The 3,5-dimethylpiperidine group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Materials Science: The compound’s properties may be useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(8-((3,5-dimethylpiperidin-1-yl)methyl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate: shares similarities with other purine derivatives and piperidine-containing compounds.
Purine Derivatives: Compounds like caffeine and theobromine have similar purine cores but differ in their functional groups.
Piperidine-Containing Compounds: Compounds such as piperidine itself and its derivatives have similar structural motifs but differ in their overall structure and properties.
Uniqueness
The uniqueness of this compound lies in its combination of a purine core with a piperidine moiety and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C19H29N5O4 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
InChI |
InChI=1S/C19H29N5O4/c1-6-28-15(25)11-24-14(10-23-8-12(2)7-13(3)9-23)20-17-16(24)18(26)22(5)19(27)21(17)4/h12-13H,6-11H2,1-5H3 |
InChI Key |
JLLQEHPUIHEROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CC(CC(C3)C)C |
Origin of Product |
United States |
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